molecular formula C22H23Cl2N3O3S B12178400 1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B12178400
M. Wt: 480.4 g/mol
InChI Key: WVMATAYMBSRUJM-UHFFFAOYSA-N
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Description

1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that combines the structural features of piperazine, indole, and sulfonyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .

Biological Activity

1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one (CAS Number: 1010872-80-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23Cl2N3O3SC_{22}H_{23}Cl_{2}N_{3}O_{3}S, with a molecular weight of 480.4 g/mol. The presence of the piperazine moiety and the indole structure suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC22H23Cl2N3O3S
Molecular Weight480.4 g/mol
CAS Number1010872-80-6

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The sulfonamide group may facilitate binding to target proteins, potentially altering their activity. This interaction can lead to downstream effects in cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Anticancer Activity
Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through caspase activation and mitochondrial pathway modulation.

2. Antimicrobial Properties
Piperazine derivatives have also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Neuropharmacological Effects
Research suggests potential neuropharmacological properties, including anxiolytic and antidepressant effects. These activities may be mediated through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a related piperazine compound in inhibiting the growth of breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 7 µM.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 15 µg/mL against S. aureus and 20 µg/mL against E. coli, suggesting promising antibacterial potential.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, highlighting the importance of substituents on the piperazine ring for enhancing biological activity. Notably, modifications at the indole position have been shown to influence receptor binding affinity and selectivity.

Properties

Molecular Formula

C22H23Cl2N3O3S

Molecular Weight

480.4 g/mol

IUPAC Name

1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C22H23Cl2N3O3S/c23-17-8-9-19(24)21(14-17)31(29,30)27-12-10-26(11-13-27)22(28)7-3-4-16-15-25-20-6-2-1-5-18(16)20/h1-2,5-6,8-9,14-15,25H,3-4,7,10-13H2

InChI Key

WVMATAYMBSRUJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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